

A Comparative Guide to the In Vivo Biodistribution of Encapsulated Dodecaborate Clusters

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Compound of Interest

Compound Name: Dodecaborate

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The in vivo biodistribution of **dodecaborate** clusters is a critical factor in their development as therapeutic agents, particularly for Boron Neutron Capture Therapy (BNCT). Encapsulation of these clusters within nanoparticles is a promising strategy to modulate their pharmacokinetic profiles, enhance tumor targeting, and minimize off-target toxicity. This guide provides a comparative overview of the biodistribution of **dodecaborate** clusters encapsulated in two different delivery systems: ferumoxytol nanoparticles and liposomes, supported by experimental data.

Data Presentation: Comparative Biodistribution of Encapsulated Dodecaborate Clusters

The following tables summarize the quantitative biodistribution data of sodium **dodecaborate** encapsulated in ferumoxytol nanoparticles versus a liposomal formulation. The data is presented as micrograms of boron per gram of tissue ($\mu\text{g B/g tissue}$) at various time points post-injection.

Table 1: Biodistribution of Free vs. Ferumoxytol-Encapsulated Sodium **Dodecaborate** in BALB/c Mice

Organ	Time (hr)	Free Sodium Dodecaborate (µg B/g tissue)	Ferumoxytol-Encapsulated (µg B/g tissue)
Blood	1	~5	~65
	4	~1	
	8	<1	
	24	<1	
Liver	1	~10	~50
	4	~2	
	8	<1	
	24	<1	
Spleen	1	~5	~40
	4	~1	
	8	<1	
	24	<1	
Kidneys	1	~15	~30
	4	~2	
	8	<1	
	24	<1	
Lungs	1	~2	~20
	4	<1	
	8	<1	
	24	<1	
Heart	1	~2	~15
	4	<1	

8	<1	~2	
24	<1	<1	
Brain	1-24	<1	<1

Data extracted from a study by J. G. Lackey et al.[\[1\]](#)

Table 2: Biodistribution of Liposome-Encapsulated **Dodecaborate** and Carborane in EMT6 Tumor-Bearing BALB/c Mice (Double Injection Protocol)

Organ	Time (hr)	Liposomal Boron ($\mu\text{g B/g}$ tissue)
Blood	42	~25
	48	
	54	
	72	
	96	
Tumor	42	~60
	48	
	54	
	72	
	96	
Liver	42	~40
	48	
	54	
	72	
	96	
Spleen	42	~35
	48	
	54	
	72	
	96	
Kidneys	42	~20
	48	
	54	

72	~10	
96	~8	
Lungs	42	~15
48	~12	
54	~10	
72	~8	
96	~6	

Data extracted from a study by P. J. Kueffer et al.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Ferumoxytol-Encapsulated Sodium Dodecaborate Biodistribution Study[1]

- Animal Model: Male BALB/c mice.
- Test Compounds:
 - Free sodium **dodecaborate**.
 - Sodium **dodecaborate** encapsulated in ferumoxytol (1@FMX).
 - Cs2BSH (as a non-encapsulated control).
- Administration: Intraperitoneal (IP) injection.
- Dosage: 20 mg of compound per kg of body weight, administered in sterile phosphate-buffered saline (PBS) at pH 7.4.

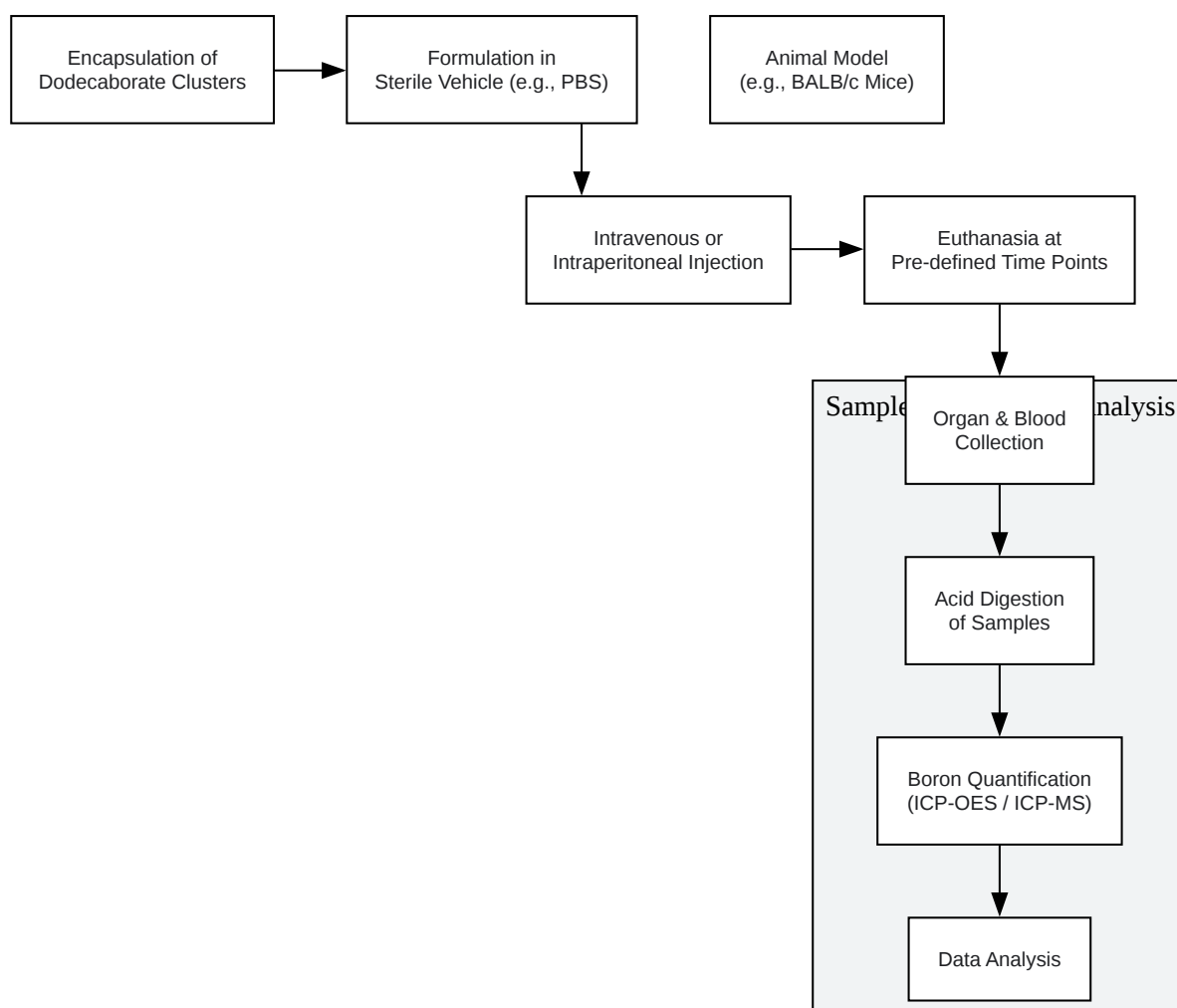
- Time Points: Mice were euthanized at 0, 1, 2, 4, 8, and 24 hours post-injection (n=3 per time point).
- Sample Collection: At each time point, a terminal cardiac blood sample was collected, and major organs (liver, spleen, kidneys, lungs, heart, brain) were harvested by dissection.
- Boron Quantification:
 - Harvested organs were digested in trace metal grade concentrated nitric acid.
 - The digested samples were then diluted.
 - Boron content was determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Liposome-Encapsulated Dodecaborate and Carborane Biodistribution Study[2]

- Animal Model: Female BALB/c mice bearing right flank EMT6 tumors.
- Test Compound: Unilamellar liposomes composed of an equimolar mixture of cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine, incorporating a ^{10}B -enriched polyhedral borane and a carborane.
- Administration: Intravenous (IV) injection via the lateral tail vein.
- Dosage and Protocol: A double injection protocol was used, with two identical 200 μL injections administered 24 hours apart. Each injection contained approximately 342-371 μg of boron.
- Time Points: Mice were euthanized at 42, 48, 54, 72, and 96 hours after the initial injection.
- Sample Collection: Tumor, blood, and various normal tissues were collected.
- Boron Quantification: Boron concentration in the collected tissues was analyzed, presumably by a similar acid digestion and ICP-based method, although the specific analytical technique is not detailed in the abstract.

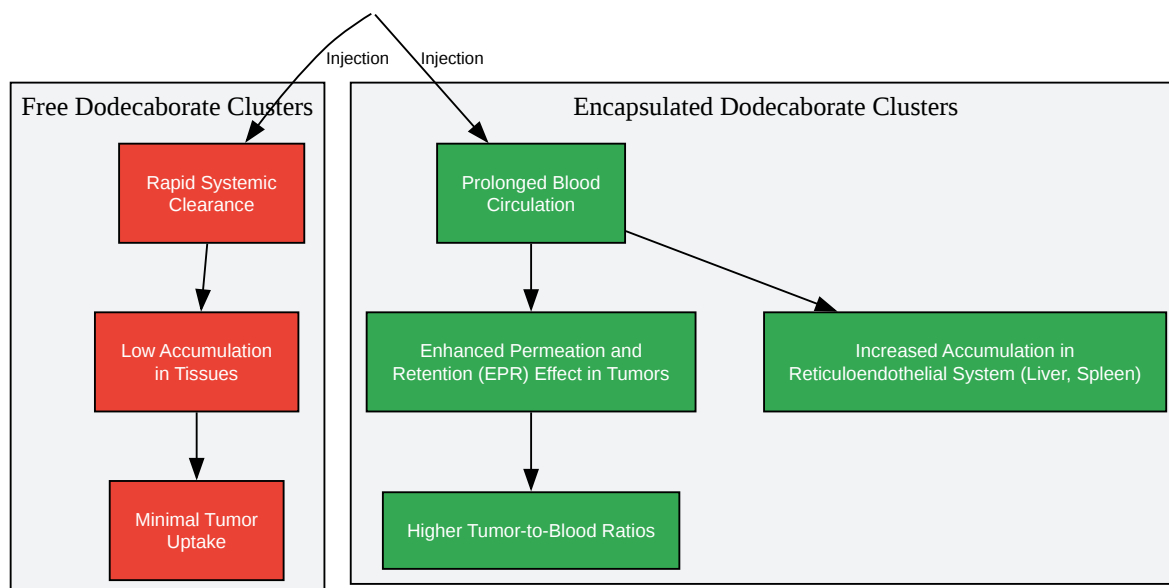
Mandatory Visualization

The following diagrams illustrate the experimental workflow for a typical in vivo biodistribution study and the conceptual impact of encapsulation on **dodecaborate** cluster biodistribution.



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Caption: Experimental workflow for in vivo biodistribution analysis.



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Caption: Impact of encapsulation on biodistribution pathways.

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References

- 1. Ex Vivo and in Vivo Evaluation of Dodecaborate-Based Clusters Encapsulated in Ferumoxyl Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron neutron capture therapy demonstrated in mice bearing EMT6 tumors following selective delivery of boron by rationally designed liposomes. | Sigma-Aldrich [sigmaaldrich.com]

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